tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate
Description
tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate is a secondary amine derivative featuring a piperidine core functionalized with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 2-chloro-6-fluorobenzylamino substituent at the 4-position. The Boc group enhances stability during synthetic processes, while the benzylamino moiety, substituted with chlorine and fluorine atoms, introduces electron-withdrawing effects that influence reactivity and intermolecular interactions. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors, where its substituents may enhance target binding and metabolic stability .
Properties
IUPAC Name |
tert-butyl 4-[(2-chloro-6-fluorophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-9-7-12(8-10-21)20-11-13-14(18)5-4-6-15(13)19/h4-6,12,20H,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOUAYHGTNQDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route includes the following steps:
Formation of Piperidine Ring: : Piperidine can be synthesized through the reduction of pyridine or by the hydrogenation of pyridine derivatives.
Introduction of Chloro and Fluoro Substituents: : The benzylamine moiety is prepared by introducing chloro and fluoro substituents onto the benzene ring through electrophilic aromatic substitution reactions.
Coupling Reaction: : The piperidine ring is then coupled with the chloro- and fluoro-substituted benzylamine using a suitable coupling agent, such as a carbodiimide or a peptide coupling reagent.
Protection and Deprotection: : The tert-butyl group is introduced to protect the amine functionality during the reaction, and it is later removed if necessary.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring or the benzylamine moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation Products: : Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: : Reduction can yield amines or alcohols.
Substitution Products: : Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
Tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a ligand in biochemical assays to study protein interactions and enzyme activities.
Industry: : The compound can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Compounds
Key Findings
In contrast, the pyrazine substituent in the C₂₄H₃₅ClN₂O₃ derivative introduces aromatic nitrogen atoms, which may reduce solubility but improve π-π stacking in crystalline phases . The dithiane ring in C₁₂H₁₉NO₃S₂ enables redox-active behavior, unlike the inert benzylamino group in the target compound, making it suitable for catalytic applications .
Molecular Weight and Applications: The lower molecular weight of the target compound (341.45 g/mol) compared to the pyrazine derivative (435.00 g/mol) suggests better membrane permeability, a critical factor in drug design .
Crystallographic and Synthetic Considerations :
- Hydrogen-bonding patterns influenced by chloro-fluoro substituents may lead to distinct crystal packing behaviors, as analyzed via tools like SHELX .
- The Boc group’s deprotection kinetics may vary; electron-withdrawing substituents (Cl, F) in the target compound could slightly delay acid-mediated cleavage compared to electron-neutral groups in other derivatives .
Biological Activity
Tert-Butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate, a complex organic compound, is notable for its potential biological activities and applications in medicinal chemistry. With the molecular formula and a molecular weight of approximately 342.84 g/mol, this compound features a tert-butyl group, a piperidine ring, and a chlorinated and fluorinated benzylamino moiety. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : The piperidine structure can be synthesized from pyridine through reduction processes.
- Introduction of Substituents : The chloro and fluoro groups are introduced via electrophilic aromatic substitution.
- Coupling Reaction : The piperidine is coupled with the substituted benzylamine using coupling agents like carbodiimides.
- Protection/Deprotection : The tert-butyl group acts as a protecting group for the amine functionality during synthesis.
In industrial applications, continuous flow chemistry may enhance efficiency, with techniques such as microwave-assisted synthesis being employed to optimize yields .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. This compound may modulate their activity, leading to various biological effects. For instance, it has been investigated for its potential role as a ligand in biochemical assays aimed at studying protein interactions .
Case Studies and Research Findings
Research has indicated that this compound may exhibit significant pharmacological properties:
- Antitumor Activity : In studies involving malignant pleural mesothelioma (MPM), compounds structurally related to tert-butyl derivatives have shown promise in inhibiting tumor growth through pathways involving ERK blockade and modulation of CD44 expression .
- Enzyme Inhibition : Similar compounds have been documented to inhibit hyaluronan biosynthesis, suggesting that tert-butyl derivatives could also have applications in managing inflammatory conditions by blocking pro-inflammatory cell activation events .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate | Lacks fluorine substitution | Moderate enzyme inhibition |
| Tert-Butyl 4-(2-fluorobenzylamino)piperidine-1-carboxylate | Contains fluorine but different chlorine placement | Enhanced binding affinity in receptor assays |
| Tert-Butyl 4-(2-chloro-6-methylbenzylamino)piperidine-1-carboxylate | Different methyl substitution | Variable effects on cellular pathways |
The presence and position of substituents significantly influence the chemical properties and biological activities of these compounds .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 4-(2-chloro-6-fluorobenzylamino)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Respiratory and dermal protection : Use NIOSH-approved respirators and nitrile gloves to avoid inhalation or skin contact, as halogenated aromatic amines may exhibit toxicity .
- Eye protection : Wear chemical goggles, as exposure to fine particulate matter (e.g., light yellow solid form) can cause irritation .
- Waste disposal : Segregate chemical waste and collaborate with certified biohazard disposal services to comply with environmental regulations .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reaction conditions : Use anhydrous solvents (e.g., THF or DCM) under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group .
- Catalyst selection : Employ coupling agents like HATU or DCC for amide bond formation between the piperidine and benzylamine moieties .
- Purification : Apply silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–40%) to isolate the target compound (≥95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
